![molecular formula C18H24N4O B6446254 4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine CAS No. 2640877-31-0](/img/structure/B6446254.png)

4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine involves several steps. One common approach is the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one (precursor) with various substituted aromatic aldehydes using sodium cyanoborohydride in methanol . This method yields the desired compound.

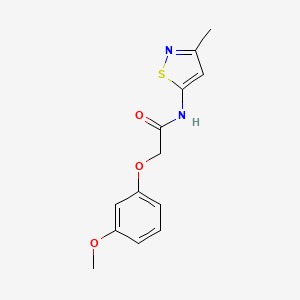

Molecular Structure Analysis

The molecular structure consists of the pyrimidine ring fused with a chromenone moiety. The methoxy group and phenylpropyl substituent are strategically positioned. Analyzing the 1H NMR, 13C NMR, and mass spectroscopy data confirms the compound’s structure .

科学研究应用

- MMPP has been investigated for its neuroprotective effects in Parkinson’s disease models. In a study by Choi et al., MMPP inhibited STAT3 activation, reduced dopamine depletion, and ameliorated behavioral impairments induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) exposure . This suggests its potential as a therapeutic agent for neurodegenerative disorders.

- MMPP is a selective STAT3 inhibitor with anti-inflammatory properties. It attenuates neuroinflammation by inhibiting glial activation and reducing inflammatory markers such as inducible nitric oxide synthase (iNOS) and ionized calcium binding adaptor molecule 1 (Iba1) .

- MMPP is a novel synthetic analogue of BHPB (4-(3-(4-methoxyphenyl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one). It inhibits the production of nitric oxide (NO) and hydrogen peroxide (H2O2) in synoviocytes treated with lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α) .

- In a study on related compounds, MMPP derivatives exhibited antifungal activity against Candida albicans, Fusarium oxysporum, Drechslera halodes, and Colletotrichum falcatum .

Neuroprotection and Parkinson’s Disease

Anti-Inflammatory Properties

Synthetic Analogue for Inflammation

Antifungal Activity

Crystal Growth Studies

作用机制

Target of Action

The primary target of 4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . The compound also exhibits some inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine .

Mode of Action

4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

By inhibiting AChE, 4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine affects the cholinergic neurotransmission pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission .

Pharmacokinetics

The piperazine moiety in its structure is known to positively modulate the pharmacokinetic properties of drug substances .

Result of Action

The inhibition of AChE by 4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine leads to an increase in acetylcholine levels . This can enhance cognitive functions, making the compound potentially useful for the treatment of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a decline in cognitive abilities .

未来方向

: Mandala, D., Valeru, A., Pochampalli, J., Vankadari, S. R., Tigulla, P., Gatla, R., & Thampu, R. (2013). Synthesis, antimicrobial activity, and molecular modeling of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one. Medicinal Chemistry Research, 22(3), 5481–5489. Link

属性

IUPAC Name |

4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-23-17-9-10-19-18(20-17)22-14-12-21(13-15-22)11-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-10H,5,8,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLUQHONRMNTPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N2CCN(CC2)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6446182.png)

![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6446183.png)

![1-(azepan-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6446185.png)

![4-({1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6446192.png)

![N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6446209.png)

![N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6446214.png)

![N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6446223.png)

![2-{1-[(3-bromo-4-methoxyphenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6446225.png)

![N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6446230.png)

![4-(6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B6446257.png)

![2-(5-chloropyridin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6446259.png)

![N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446262.png)

![4-({1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6446270.png)